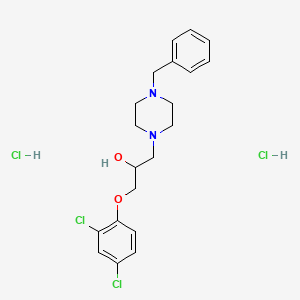
1-(4-benzyl-1-piperazinyl)-3-(2,4-dichlorophenoxy)-2-propanol dihydrochloride
Overview
Description
1-(4-benzyl-1-piperazinyl)-3-(2,4-dichlorophenoxy)-2-propanol dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent antagonist of the 5-HT1A receptor and has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(4-benzyl-1-piperazinyl)-3-(2,4-dichlorophenoxy)-2-propanol dihydrochloride involves its ability to act as an antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other physiological processes. By blocking this receptor, this compound is able to exert its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, it has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-benzyl-1-piperazinyl)-3-(2,4-dichlorophenoxy)-2-propanol dihydrochloride in lab experiments is its potency and selectivity for the 5-HT1A receptor. This allows researchers to study the effects of blocking this receptor in a controlled manner. However, one limitation of this compound is its relatively low yield in the synthesis process, which can make it expensive and difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research involving 1-(4-benzyl-1-piperazinyl)-3-(2,4-dichlorophenoxy)-2-propanol dihydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of medicine.
Scientific Research Applications
1-(4-benzyl-1-piperazinyl)-3-(2,4-dichlorophenoxy)-2-propanol dihydrochloride has been used extensively in scientific research for its potential applications in the treatment of various disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders. Additionally, it has been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2.2ClH/c21-17-6-7-20(19(22)12-17)26-15-18(25)14-24-10-8-23(9-11-24)13-16-4-2-1-3-5-16;;/h1-7,12,18,25H,8-11,13-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQNWWVTUYNOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=C(C=C(C=C3)Cl)Cl)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(2-chlorophenyl)ethanol](/img/structure/B3987476.png)
![4-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987500.png)
![4,4'-[(3-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B3987508.png)
![4-chloro-N-(4-fluorobenzyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3987517.png)

![ethyl 4-{[4-benzyl-3-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-1-piperazinecarboxylate](/img/structure/B3987534.png)
![4-[(2-methoxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3987542.png)
![4-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987546.png)
![4-[2-(1-methyl-2-oxo-2-phenylethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3987550.png)
![3-(imidazo[1,2-a]pyridin-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3987554.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B3987564.png)
![N-cyclohexyl-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3987567.png)

![2-(2-{4-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3987572.png)